Product packaging for 2-(2-Pyridyl)-1,3-indandione(Cat. No.:CAS No. 641-63-4)

2-(2-Pyridyl)-1,3-indandione

Cat. No.: B11708567
CAS No.: 641-63-4
M. Wt: 223.23 g/mol
InChI Key: CFFKWZMLWPANQE-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)-1,3-indandione (CAS 641-63-4) is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . This compound is scientifically valued for its role as a versatile ligand in coordination chemistry, where it readily forms complexes with various metal ions. Studies have detailed its use in constructing a zinc(II) complex, demonstrating its ability to contribute to the formation of sophisticated supramolecular structures such as chains, ribbons, and layers in the solid state . A significant area of research for this compound involves its intriguing photophysical properties and tautomerism. In the solid state, it exists in a diketo form featuring an intramolecular hydrogen bond . It exhibits a very large Stokes shift in solutions, which is a strong indicator of an Excited-State Intramolecular Proton Transfer (ESIPT) process, a phenomenon of high interest in the development of molecular sensors and understanding photostability . Researchers utilize this compound in explorations spanning materials science, supramolecular chemistry, and the development of novel photophysical probes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B11708567 2-(2-Pyridyl)-1,3-indandione CAS No. 641-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

641-63-4

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

2-pyridin-2-ylindene-1,3-dione

InChI

InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H

InChI Key

CFFKWZMLWPANQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Pyridyl 1,3 Indandione and Its Derivatives

Established Synthetic Routes to the 1,3-Indandione (B147059) Core

The construction of the fundamental 1,3-indandione skeleton is a well-established process in organic chemistry, typically achieved through a two-step sequence involving condensation followed by hydrolysis and decarboxylation.

The most direct and widely employed method for synthesizing the 1,3-indandione core involves a base-catalyzed condensation reaction. nih.gov One of the primary strategies is the nucleophilic addition of an alkyl acetate (B1210297), such as ethyl acetate, to a dialkyl phthalate (B1215562), like diethyl phthalate. nih.govencyclopedia.pub This reaction, conducted under basic conditions, results in the formation of an intermediate anion, specifically 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. nih.govencyclopedia.pub

Alternative approaches utilize malonate esters instead of alkyl acetates. For instance, phthalate compounds can be reacted with malonate esters, such as diethyl malonate or dimethyl malonate, in the presence of a base. google.com This condensation yields substituted malonate intermediates that serve as precursors to the final 1,3-indandione structure. google.com The choice of reactants and base can be tailored; variations include the condensation of diethyl diphenate with ethyl acetate using bases like sodium metal or sodium ethoxide. cdnsciencepub.com

Following the initial condensation, the resulting intermediate undergoes hydrolysis and decarboxylation to yield the 1,3-indandione product. This transformation is typically achieved by heating the intermediate in an acidic medium. nih.govcdnsciencepub.com For example, the 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion formed from the phthalate-acetate condensation can be hydrolyzed and decarboxylated in situ to produce 1,3-indandione. nih.govencyclopedia.pub

Similarly, the substituted malonate compounds derived from the phthalate-malonate condensation are subjected to a hydrolysis and decarboxylation step to furnish the desired 1,3-indandione compounds. google.com Various acidic conditions have been reported for this purpose, including the use of mineral acids like sulfuric acid or hydrochloric acid, sometimes in combination with acetic acid, to facilitate both the hydrolysis of the ester and the subsequent removal of the carboxyl group as carbon dioxide. cdnsciencepub.com Thermal decarboxylation is also a viable strategy for certain intermediates. researchgate.net This two-step process from readily available phthalates is efficient, with yields for the combined steps reported to be around 50%. nih.gov

Functionalization at the C2 Position of 1,3-Indandione

The methylene (B1212753) group at the C2 position of the 1,3-indandione ring is highly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This "active methylene" is the primary site for functionalization, most notably through condensation reactions. nih.gov

The Knoevenagel condensation is a cornerstone reaction for modifying the C2 position of 1,3-indandione. nih.gov This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like an amine. nih.govijpsr.com The reaction of 1,3-indandione with various aromatic aldehydes proceeds efficiently to form 2-arylidene-1,3-indandione derivatives. researchgate.nettaylorfrancis.com

Commonly used catalysts include piperidine (B6355638) in solvents like ethanol, or pyridine (B92270). nih.govacs.org The reaction conditions can be optimized for efficiency and environmental considerations. For example, a task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265) (2-HEAF), has been shown to catalyze the condensation of aromatic aldehydes with 1,3-indandione rapidly at room temperature, often in under a minute and without the need for a separate solvent. acs.org Microwave-assisted synthesis in water has also been utilized as a green chemistry approach to these derivatives. acs.org The products of these reactions, 2-arylidene-1,3-indandiones, are themselves valuable intermediates, serving as reactive α,β-unsaturated carbonyl compounds for further synthetic transformations. researchgate.net

The synthesis of the target compound, 2-(2-pyridyl)-1,3-indandione, is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of 1,3-indandione with 2-pyridinecarboxaldehyde. The nucleophilic enolate of 1,3-indandione, formed in the presence of a base, attacks the carbonyl carbon of the pyridine aldehyde, followed by dehydration to yield the final product.

Related structures, such as pyridyl-containing 1,3-indandione dimers, have been synthesized by first reacting diethyl phthalate with a methylpyridine (e.g., 4-picoline) in the presence of a strong base like potassium t-butoxide to form the monomeric pyridyl-1,3-indandione. sci-hub.se Further oxidative coupling then yields the dimeric structures. sci-hub.se The position of the nitrogen atom in the pyridine ring has been shown to significantly influence the final crystal packing structure of these derivatives. sci-hub.se Additionally, substituted derivatives like 7-nitro-2-pyridyl-1,3-indandione have been synthesized and used as precursors for other pharmacologically active compounds. ajchem-b.com

1,3-Indandione and its derivatives, particularly the 2-arylidene products from Knoevenagel condensations, are excellent substrates for multi-component reactions (MCRs). researchgate.netsioc-journal.cn MCRs allow for the construction of complex molecular architectures, such as spirocyclic and fused heterocyclic compounds, in a single synthetic operation, which is highly efficient. nih.govsioc-journal.cn

These reactions often proceed in a domino or cascade fashion. researchgate.net A typical MCR might involve the initial in situ formation of a 2-arylidene-1,3-indandione via Knoevenagel condensation, which then acts as a key intermediate. nih.gov This intermediate can participate in subsequent reactions such as Michael additions or cycloadditions. nih.govrsc.org For example, a four-component reaction between an aldehyde, 1,3-indandione, a nitroallylic acetate, and another aldehyde has been established to generate complex bis-spirocyclohexane skeletons through a Knoevenagel/Michael/Michael/Michael sequence. rsc.org The versatility of 1,3-indandione as a building block in MCRs has made it a valuable tool for generating diverse libraries of indanone-containing compounds. sioc-journal.cndeepdyve.comresearchgate.net

Table of Mentioned Compounds

Domino and Cycloaddition Reactions Leading to Spiro-Indandiones

Domino reactions, which involve a sequence of reactions to form a final product, and cycloaddition reactions are powerful tools for constructing spiro-indandiones. nih.gov These reactions often utilize derivatives of 1,3-indandione, such as 2-arylidene-1,3-indandiones, which act as versatile building blocks. researchgate.net

One of the most significant methods for building five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. rsc.org For instance, azomethine ylides, which can be generated in situ, react with dipolarophiles like 2-arylidene-1,3-indandiones to create spiro-pyrrolidine derivatives. rsc.org A base-promoted cycloaddition of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indandiones in dry tetrahydrofuran (B95107) yields spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.gov A more complex three-component reaction involving N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and two molecules of 1,3-indandione can produce unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives through a tandem double [3+2] cycloaddition. nih.gov

Organocatalyzed asymmetric [3+2] cycloaddition reactions have been developed to produce chiral dispiro compounds. For example, the reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, catalyzed by thiourea (B124793) or squaramide catalysts, affords dispiro[benzothiophenone-indandione-pyrrolidine]s with high yields and diastereoselectivity. nih.gov

Domino reactions initiated by a Michael addition are also prevalent. unimi.it A squaramide-catalyzed asymmetric Michael/cyclization tandem reaction between 2-isothiocyanato-1-indanones and 2-arylidene-1,3-indanediones results in chiral bispirocyclic indanone compounds. researchgate.net Similarly, an asymmetric domino sulfa-Michael/aldol reaction of 2-arylidene-1,3-indandiones with 1,4-dithiane-2,5-diol (B140307) provides a pathway to spiro tetrahydrothiophene-indan-1,3-diones. thieme-connect.com

Furthermore, [2+2+2] cycloaddition reactions provide a route to spiro-indandiones. Ruthenium complexes can catalyze the cycloaddition of 2,2-di-2-propynyl-1,3-indandione with various partners like cyanamides to form spiro-pyridines. researchgate.net

Reaction TypeReactantsCatalyst/PromoterProduct Type
[3+2] Cycloaddition 2-Arylidene-1,3-indandiones + N-Cyanomethylisoquinolinium ChlorideTriethylamine (B128534)Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] nih.gov
Asymmetric [3+2] Cycloaddition 2-Arylidene-1,3-indandiones + N-2,2-Difluoroethylbenzothiophenone IminesSquaramide/ThioureaDispiro[benzothiophenone-indandione-pyrrolidine]s nih.gov
Domino (Michael/Aldol) 2-Arylidene-1,3-indandiones + 1,4-Dithiane-2,5-diolSquaramideSpiro Tetrahydrothiophene-indan-1,3-diones thieme-connect.com
[2+2+2] Cycloaddition 2,2-Di-2-propynyl-1,3-indandione + CyanamidesRuthenium ComplexSpiro-pyridines researchgate.net
Domino (Michael/Cyclization) 2-Arylidene-1,3-indanediones + 2-Isothiocyanato-1-indanonesSquaramideChiral Bispirocyclic Indanones researchgate.net

Reactions Involving Key Intermediates

Synthesis of 2-Diazo-1,3-indandione

2-Diazo-1,3-indandione is a crucial intermediate in the synthesis of various heterocyclic systems. The most common method for its preparation is through a diazo transfer reaction, starting from 1,3-indandione. nih.govthieme-connect.com This reaction typically involves the diazotization of 1,3-indandione with a sulfonyl azide (B81097), such as tosyl azide or 4-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base. nih.govthieme-connect.com

The use of p-ABSA with triethylamine as the base in anhydrous acetonitrile (B52724) is an efficient method. thieme-connect.com The reaction proceeds rapidly at room temperature after initial cooling, with the byproduct, 4-acetamidobenzenesulfonamide, precipitating out of the solution, which simplifies purification. thieme-connect.com Reaction yields for the synthesis of 2-diazo-1,3-indandione can be very high, with reports of yields ranging from 80% in triethylamine to 93% in ethanol. nih.gov

Starting MaterialReagentsBaseSolventYield
1,3-IndandioneTosyl AzideTriethylamineTriethylamine80% nih.gov
1,3-IndandioneTosyl Azide-Ethanol93% nih.gov
1,3-Indandione4-Acetamidobenzenesulfonyl Azide (p-ABSA)TriethylamineAcetonitrile- thieme-connect.com

Subsequent Transformations to Substituted Indandiones and Heterocyclic Systems

2-Diazo-1,3-indandione is a versatile precursor for rhodium-catalyzed transformations, acting as a source of carbenes. rsc.orgacs.org These reactions enable the construction of a wide array of substituted indanones and complex heterocyclic frameworks through processes like C-H activation, annulation, and carbene insertion. rsc.org

A general mechanism for these Rh(III)-catalyzed reactions involves the C-H activation of a substrate to form a rhodacyclic intermediate, which then reacts with the diazo compound to generate a Rh-carbene species. rsc.org This is followed by migratory insertion, protonolysis, and subsequent cyclization to yield the final product. rsc.org

Specific examples of these transformations include:

Synthesis of Indeno[1,2-b]indoles: A Rh(III)-catalyzed tandem C-H activation/annulation of arylhydrazines with 2-diazo-1,3-indandiones provides tetracyclic indeno[1,2-b]indoles in good to excellent yields (43–96%). rsc.org

Synthesis of 1-Aminoisoquinolines: N-aryl amidines react with cyclic 2-diazo-1,3-diketones, including 2-diazo-1,3-indandione, under rhodium(III) catalysis to afford 1-aminoisoquinoline (B73089) derivatives in yields up to 93%. rsc.org

Synthesis of Indenoisoquinolinones: 2-Phenyloxazolines undergo a Rh(III)-catalyzed C-H activation/annulation with 2-diazo-1,3-indandiones to construct indenoisoquinolinones. rsc.orgnih.gov

Synthesis of Spirocyclic Indole-N-oxides: A [4+1] cycloaddition between N-aryl nitrones and 2-diazo-1,3-indandiones, catalyzed by a Rh(III) complex, yields spirocyclic indole-N-oxides. rsc.orgnih.gov

Wolff Rearrangement: While rhodium-catalyzed reactions are common, 2-diazo-1,3-indandione can be resistant to other transformations. For example, attempts to generate benzocyclobutene-1,2-dione via a rhodium-catalyzed aerobic decomposition failed due to the difficulty in inducing the initial Wolff rearrangement of the diazo compound. nih.gov

Reactant for 2-Diazo-1,3-indandioneCatalyst SystemProduct Class
ArylhydrazinesRh(III)Tetracyclic Indeno[1,2-b]indoles rsc.org
N-Aryl AmidinesRh(III)1-Aminoisoquinolines rsc.org
2-PhenyloxazolinesRh(III)Indenoisoquinolinones rsc.orgnih.gov
N-Aryl Nitrones[Cp*RhCl₂]₂ / AgSbF₆ / AgOAcSpirocyclic Indole-N-oxides rsc.orgnih.gov

Formation of Pyridinium (B92312) Betaines of the 1,3-Indandione Series

Pyridinium betaines of the 1,3-indandione series can be synthesized through the direct interaction of 2-bromo- or 2,2-dibromo-1,3-indandione with pyridine and its derivatives. cdnsciencepub.com When 2,2-dibromo-1,3-indandione is reacted with pyridine, two main products are isolated: 1-(3-hydroxy-1-oxo-2-indenyl) pyridinium hydroxide, betaine (B1666868), and pyridinium hydrobromide. cdnsciencepub.com

The reaction can be carried out without a solvent, either by letting the components interact at 20°C for 24 hours or by heating them to 100°C for a few minutes. cdnsciencepub.com The formation of the betaine is believed to proceed through a series of intermediate steps. It has been suggested that the reaction of 2-bromo-2-nitro-1,3-indandione with pyridine follows a different mechanism, yielding the pyridinium salt of 2-nitro-1,3-indandione. cdnsciencepub.com The synthesis of related aza-indandione betaines has also been achieved through the condensation of quinolinic or cinchomeronic anhydride (B1165640) with N-carboxymethylpyridinium derivatives. researchgate.net

Electronic Structure, Tautomerism, and Spectroscopic Characterization of 2 2 Pyridyl 1,3 Indandione

Tautomeric Equilibria in 2-Substituted 1,3-Indandiones

The tautomeric nature of 2-substituted 1,3-indandiones, including 2-(2-Pyridyl)-1,3-indandione, is a key feature influencing their properties and reactivity. This phenomenon involves the migration of a proton, leading to structural isomers that can coexist in equilibrium.

Keto-Enol Tautomerism and Intramolecular Proton Transfer Mechanisms

In the solid state and in solution, 2-substituted-1,3-indandiones can exist as a mixture of diketo and enol tautomers. The presence of the pyridyl group in this compound introduces the possibility of an imino-enamine tautomeric form, particularly in its derivatives. For instance, the condensation product of this compound with p-toluidine (B81030) has been shown to exist as an imino-enamine tautomer. josai.ac.jp In this form, an intramolecular hydrogen bond exists between the amino hydrogen and the nitrogen atom of the pyridine (B92270) ring. josai.ac.jp

The enol form is often stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the carbonyl oxygens. scilit.com This is a common feature in β-dicarbonyl compounds. Furthermore, studies on related 2-acyl-1,3-indandiones suggest the occurrence of excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net This ultrafast process involves the transfer of a proton in the excited state, leading to a different tautomeric form, which then relaxes back to the ground state. researchgate.net While the diketo form of this compound is predominant below pH 5, the enol form is also significant. vulcanchem.com

Influence of Substituents and Solvent Environments on Tautomeric Forms

The position of the tautomeric equilibrium in 2-substituted 1,3-indandiones is highly sensitive to both the nature of the substituent at the 2-position and the surrounding solvent environment. researchgate.netresearchgate.net The presence of electron-withdrawing or conjugating substituents, such as a pyridyl group, can significantly influence the stability of the enol form. researchgate.net

The solvent polarity plays a crucial role in determining the predominant tautomeric form. researchgate.netmdpi.com In nonpolar, aprotic solvents, the diketo form is generally favored. researchgate.net Conversely, polar solvents can stabilize the enol form through hydrogen bonding interactions, leading to a mixture of both tautomers. researchgate.net This solvent-dependent tautomerism is a key characteristic of this class of compounds. For example, the keto-enol equilibrium of phenindione, a related compound, is shifted towards the enol form in DMSO due to strong hydrogen bonding. scilit.com

Spectroscopic Elucidation of Molecular Structure

A combination of spectroscopic techniques is essential for the comprehensive structural characterization of this compound and its tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibrium of 2-substituted 1,3-indandiones in solution. scilit.comresearchgate.netresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to distinguish between the keto and enol forms. researchgate.net

In the case of the condensation product of this compound with p-toluidine, ¹H NMR spectroscopy in CDCl₂CDCl₂ confirmed the presence of the imino-enamine tautomer in solution. josai.ac.jp The chemical shifts and coupling constants of the protons provide direct evidence for the specific tautomeric form present. Temperature-dependent NMR studies can also reveal dynamic processes such as proton transfer. josai.ac.jp For related 2-acyl-1,3-indandione derivatives, DEPT-135 experiments are used to differentiate between quaternary carbons and other carbon signals, aiding in the complete assignment of the ¹³C NMR spectrum. researchgate.net

Table 1: Representative ¹H NMR Data for a Derivative of this compound

Functional Group Chemical Shift (δ, ppm) Multiplicity Reference
Amino (NH) High Singlet josai.ac.jp

Note: This table is illustrative and based on data for a derivative. Specific shifts for the parent compound may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its tautomers. researchgate.netdergipark.org.tr The positions of the carbonyl (C=O) stretching bands are particularly informative. In the diketo form, two distinct C=O stretching frequencies are expected. In the enol form, the C=O stretching frequency is typically shifted to a lower wavenumber due to conjugation and intramolecular hydrogen bonding, and a broad O-H stretching band appears.

For a series of 2-cinnamoyl-1,3-indandiones, which are structurally related, IR spectroscopy was used to characterize the compounds and their metal complexes. scispace.com The IR spectra of these compounds show characteristic bands for the carbonyl groups. scispace.com

Table 2: Selected IR Frequencies for Related 1,3-Indandione (B147059) Derivatives

Functional Group Frequency (cm⁻¹) Reference
N-H Stretch 3435 dergipark.org.tr
C=O Stretch 1710, 1700 dergipark.org.tr
C=O Stretch (in a derivative) 1680, 1665 scirp.orgacs.org

Note: This table presents a range of values from related compounds to illustrate typical frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and is sensitive to changes in the tautomeric form. researchgate.netresearchgate.net The π-conjugated system of this compound gives rise to strong absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent and the pH, reflecting shifts in the tautomeric equilibrium. mdpi.comresearchgate.net

Derivatives of 2-(pyridyl)-1,3-indandione are known to exhibit very strong fluorescence. researchgate.net The UV-Vis spectra of this compound show pH-dependent changes, with the diketo form being more prominent at lower pH values. vulcanchem.com The study of related 2-acyl-1,3-indandiones in different solvents reveals shifts in the absorption maxima, providing evidence for the presence of different tautomers. researchgate.net

Table 3: UV-Vis Absorption Data for Related 1,3-Indandione Derivatives

Solvent/Condition λmax (nm) Reference
pH < 5 (diketo form) Not specified vulcanchem.com
pH-dependent Changes observed mdpi.comresearchgate.net

Note: Specific absorption maxima for this compound under various conditions require direct experimental measurement, but the trend of solvent and pH dependence is well-established for this class of compounds.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about a molecule's structure. The fragmentation of a molecule within a mass spectrometer is dependent on the stability of the resulting fragments and is therefore reproducible, offering insights into its chemical makeup. acdlabs.com The ionization method, whether "hard" (like electron impact, EI) or "soft" (like electrospray ionization, ESI), significantly affects the degree of fragmentation observed. acdlabs.com

For this compound, the fragmentation pattern under electron ionization would be expected to arise from the cleavage of the molecular ion (M⁺˙). The structure of 2-substituted 1,3-indandiones suggests that fragmentation pathways will involve the stable indandione and pyridine moieties. researchgate.net The molecular ion (C₁₄H₉NO₂) has a calculated molecular weight of 223.23 g/mol . nih.gov

The fragmentation process for related 2-substituted 1,3-indandione derivatives often proceeds through characteristic losses of small, stable neutral molecules or radicals. researchgate.net Based on the structure of this compound, several key fragmentation pathways can be proposed:

Loss of CO: The 1,3-indandione structure contains two carbonyl groups. The loss of a carbon monoxide molecule (CO, 28 Da) is a common fragmentation pathway for carbonyl-containing compounds, leading to a fragment ion at m/z 195. A subsequent loss of a second CO molecule could result in a fragment at m/z 167.

Cleavage of the Pyridyl Group: The bond between the indandione ring and the pyridyl group can cleave. This could lead to the formation of a pyridyl cation (C₅H₄N⁺, m/z 78) or an indandione radical cation, which could then undergo further fragmentation.

Formation of Acylium Ion: Cleavage adjacent to the carbonyl group can result in the formation of stable acylium ions. libretexts.org

Rearrangement and Ring Cleavage: Complex rearrangements followed by cleavage of the indandione or pyridine rings can lead to a variety of smaller fragment ions.

A plausible fragmentation pattern is detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonFormulaNotes
223[M]⁺˙[C₁₄H₉NO₂]⁺˙Molecular Ion
195[M - CO]⁺˙[C₁₃H₉NO]⁺˙Loss of one carbon monoxide molecule
167[M - 2CO]⁺˙[C₁₂H₉N]⁺˙Loss of two carbon monoxide molecules
166[M - 2CO - H]⁺[C₁₂H₈N]⁺Loss of two CO molecules and a hydrogen radical
139[C₁₂H₉N - C₂H₂]⁺[C₁₀H₇N]⁺Loss of acetylene (B1199291) from the [M - 2CO]⁺˙ fragment
104[Ph-C≡CH]⁺˙[C₈H₄]⁺˙Fragment corresponding to benzocyclobutadiene cation radical
78[Py]⁺[C₅H₄N]⁺Pyridyl cation

This table is based on general fragmentation principles and data from related compounds. researchgate.netlibretexts.org

Crystal Structure Analysis of this compound and its Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound and its analogues have revealed key structural features, including the predominant tautomeric form in the solid state and the nature of intermolecular interactions.

The structure of this compound (also known as pyrophthalone) has been a subject of interest, particularly concerning its tautomerism. acs.org Like many β-dicarbonyl compounds, it can exist in either a diketo form or an enol form. In the solid state, crystallographic studies have shown that this compound exists as the enol tautomer, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the pyridine ring. josai.ac.jpresearchgate.net This intramolecular interaction is a dominant feature of its molecular conformation. josai.ac.jp

The crystal structure of the related compound 2-(2-pyridyl)-phenalene-1,3-dione, however, reveals that it exists in the diketo form in the solid state. scispace.com This highlights how a seemingly small change in the fused ring system (phenalene vs. indane) can alter the energetic preference for a particular tautomer.

Analogues where the pyridine ring is substituted at a different position also provide valuable structural insights. For instance, dimers of 2-(4-pyridyl)indane-1,3-dione (4PID) have been shown to form different crystalline structures, described as "open" and "closed" forms, depending on the crystallization solvent. researchgate.net The "open" form contains solvent-accessible channels, and the stability of this structure is significantly influenced by interactions between the molecular framework and the solvent molecules within these channels. researchgate.net This demonstrates the crucial role of intermolecular forces and solvent effects in dictating the crystal packing of these compounds. researchgate.net

The condensation product of this compound with p-toluidine results in an imino-enamine tautomer in the solid state. josai.ac.jp X-ray analysis of this derivative confirms that the enamine hydrogen is involved in an intramolecular hydrogen bond with the pyridine nitrogen atom. josai.ac.jp

Table 2: Crystallographic Data for this compound and its Analogue

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
This compoundMonoclinicP2₁/cEnol tautomer with intramolecular H-bond acs.orgresearchgate.net
Cobalt(II) complex with 2-diphenylacetyl-1,3-indandioneTriclinicP1Deprotonated ligand in cis configuration researchgate.net
2-(4-pyridyl)indane-1,3-dione (4PID) dimer--Forms "open" and "closed" van der Waals crystals researchgate.net
Condensation product of this compound with p-toluidine--Imino-enamine tautomer with intramolecular H-bond josai.ac.jp

Data is compiled from various crystallographic studies.

These studies collectively illustrate that the solid-state structures of this compound and its analogues are governed by a delicate balance of intramolecular hydrogen bonding, tautomeric preferences, intermolecular packing forces, and solvent interactions.

Photophysical Phenomena and Excited State Dynamics of 2 2 Pyridyl 1,3 Indandione

Absorption and Emission Characteristics

The photophysical profile of 2-(2-Pyridyl)-1,3-indandione is defined by its absorption of light and subsequent emission, which are governed by the molecule's unique electronic structure.

Electronic Absorption Properties and Chromophoric Behavior

The chromophoric nature of this compound is primarily dictated by the 1,3-indandione (B147059) moiety, which is recognized as a potent electron acceptor. scispace.comresearchgate.net When this acceptor group is conjugated with an electron-donating substituent, the resulting dipolar molecule exhibits distinct photophysical properties. scispace.com In this case, the pyridyl group connected at the 2-position creates a donor-acceptor (D-A) system.

The electronic absorption spectra of related 2-substituted 1,3-indandione derivatives show strong absorption bands, often in the visible region of the electromagnetic spectrum. scispace.comresearchgate.net These absorptions are typically attributed to π–π* transitions and intramolecular charge transfer (ICT) transitions. For instance, in similar D-π-A systems incorporating a 1,3-indandione acceptor, the absorption maxima are sensitive to the electronic nature of the donor and the surrounding solvent polarity. rsc.org While specific absorption maxima for this compound are not extensively documented in recent literature, data from analogous compounds with a 1,3-indandione acceptor highlight the influence of the donor group on the absorption wavelength.

Table 1: Absorption Characteristics of 1,3-Indandione-Based D-π-A Systems

Compound/System Donor Group Absorption Max (λ_max) Solvent
Imidazole-based Dye (2b) 1,4,5-triphenyl-1H-imidazole 437 nm Dichloromethane

This table presents data for related compounds to illustrate the chromophoric behavior of the 1,3-indandione acceptor system. rsc.orgchemmethod.com

Fluorescence Emission and Quantum Yield Studies

Early research has noted that 2-(pyridyl)- and 2-(quinolyl)-1,3-indandiones can exhibit very strong fluorescence. researchgate.net This property is a direct consequence of the de-excitation pathways available to the molecule after it absorbs a photon. The emission wavelength and its efficiency, measured as the fluorescence quantum yield (Φ_F), are critical parameters.

However, the fluorescence behavior can be complex and highly dependent on the specific molecular structure and environment. For example, some 2-cinnamoyl-1,3-indandiones have been reported to show weak fluorescence. researchgate.net In other donor-acceptor systems featuring a 1,3-indandione moiety, the quantum yields can vary significantly. For instance, a derivative synthesized from 4-dimethyl-amino-cinnamaldehyde and 1,3-indandione (compound 2g) was found to have a quantum yield of 14.5% with an emission maximum at 627 nm. chemmethod.com The high flexibility of such molecules in solution can lead to reduced fluorescence quantum yields due to non-radiative decay pathways facilitated by molecular vibrations and rotations. sci-hub.se

Table 2: Emission Properties of Selected 1,3-Indandione Derivatives

Compound Emission Max (λ_em) Quantum Yield (Φ_F) Solvent
Compound 2g 627 nm 14.5% Dichloromethane
Compound 2e 570 nm 1.0% Dichloromethane

This table showcases emission data from various 1,3-indandione derivatives to provide context for the potential fluorescence of this compound. rsc.orgchemmethod.com

Stokes Shift Phenomena in this compound Systems

The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, is a key characteristic of fluorescent molecules. researchgate.net Derivatives of 1,3-indandione are often characterized by moderate to strong Stokes shifts. scispace.comresearchgate.net

Large Stokes shifts are particularly significant as they minimize the re-absorption of emitted light, which is beneficial for applications in fluorescence imaging and optoelectronics. In related systems, such as dyes with pyridinium (B92312) substituents, unusually large Stokes shifts (approaching 230 nm) have been observed. sci-hub.se Theoretical calculations on these systems suggest that the large Stokes shift is a result of significant structural relaxation in the excited state, specifically the rotation of the pyridinium group. sci-hub.se Given the structural elements of this compound, a substantial Stokes shift is anticipated, driven by the geometric reorganization of the molecule following photoexcitation. For a related imidazole-based dye featuring a 1,3-indandione acceptor, a large Stokes shift of 5462 cm⁻¹ was calculated. rsc.org

Intramolecular Charge Transfer (ICT) Processes and Their Modulations

The electronic architecture of this compound, combining an electron-accepting 1,3-indandione core with a pyridyl group, establishes it as a quintessential intramolecular charge transfer (ICT) compound. scispace.comresearchgate.net Upon photoexcitation, an electron is redistributed from the donor part of the molecule (involving the pyridyl ring) to the acceptor part (the indandione moiety). This charge redistribution creates a new, highly polar excited state. rsc.org

The existence and nature of ICT processes can be modulated by the surrounding environment. A hallmark of ICT is solvatochromism, where the absorption and emission spectra of the compound shift in response to the polarity of the solvent. Studies on analogous D-π-A dyes with a 1,3-indandione acceptor confirm this behavior, showing a red shift in fluorescence (bathochromism) as solvent polarity increases. rsc.org This indicates that the polar excited state is stabilized to a greater extent than the ground state by polar solvent molecules. The investigation of photophysical properties in a range of organic solvents has been used to confirm the ICT character in similar dye systems. sci-hub.se

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule in its excited state. This phenomenon is common in molecules containing a proton donor and a proton acceptor group in close proximity, often linked by an intramolecular hydrogen bond. researchgate.net While 2-acyl-1,3-indandiones are classic examples of compounds undergoing ESIPT, the potential for such a process in this compound is also a subject of scientific interest. scispace.comresearchgate.net

Recent investigations into the structurally analogous compound, 2-(2-pyridyl)-phenalene-1,3-dione, have suggested the possibility of an ESIPT process occurring. scispace.comscispace.com In such a mechanism, upon electronic excitation, a proton could potentially transfer from the carbon of the dione (B5365651) ring to the nitrogen of the pyridyl ring. This ultrafast transfer creates a new tautomeric species in the excited state, which is responsible for the observed fluorescence, often with a large Stokes shift. The ESIPT photocycle is a highly efficient, radiationless de-excitation pathway that contributes to the photostability of many molecules. Studies on 2-acetylindan-1,3-dione show that after initial excitation, an ultrafast proton transfer occurs in approximately 160 femtoseconds. researchgate.net

Photostability Investigations

Photostability, the ability of a molecule to resist chemical degradation upon exposure to light, is a critical parameter for any potential application of a chromophore. The photostability of 2-substituted 1,3-indandiones has been a topic of scientific inquiry. scispace.comresearchgate.net

Research on the closely related compound, 2-(2-pyridyl)-phenalene-1,3-dione, provides the most direct insight into the likely photostability of this compound. These studies revealed that 2-(2-pyridyl)-phenalene-1,3-dione exhibits lower photostability when compared to 2-acetyl-1,3-indandione. scispace.com This suggests that the pyridyl-substituted indandione may also be susceptible to photodegradation pathways that are less prominent in other derivatives. The ESIPT process, while often a stabilizing mechanism, does not guarantee high photostability, as other competing photochemical reactions can occur.

Influence of Structural Modifications and Environmental Factors on Photophysical Properties

The photophysical behavior of this compound and its derivatives is not static; it is highly sensitive to both modifications in the molecule's intrinsic structure and changes in its surrounding environment. The interplay between the electron-donating and electron-accepting moieties within these molecules dictates their electronic transitions, which can be finely tuned. researchgate.net This section explores the profound effects of structural alterations and environmental parameters such as solvent polarity, pH, and temperature on the absorption and emission characteristics of this class of compounds.

Structural Modifications

The core structure of this compound features a strong electron-accepting 1,3-indandione group coupled with a pyridine (B92270) ring. researchgate.net Altering either of these components or introducing different substituents can dramatically modulate the molecule's photophysical properties due to changes in intramolecular charge transfer (ICT). researchgate.net

Research into various 2-substituted 1,3-indandiones has shown that the nature of the substituent at the 2-position is critical. For instance, the condensation of 2-acetyl-1,3-indandione with various aldehydes, such as benzaldehyde (B42025) and thiophene-2-aldehyde, yields derivatives with distinct spectroscopic signatures. researchgate.net Similarly, the synthesis of push-pull molecules using 1,3-indandione as the acceptor group and different donor groups demonstrates how the strength of the donor influences the absorption and emission wavelengths. chemmethod.com

The introduction of bulky or electron-withdrawing groups can lead to significant shifts in the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For example, in a series of tripodal chromophores with an indan-1,3-dione acceptor, the indandione group induced the most significant bathochromic (red) shift in absorption compared to other acceptors. rsc.org This highlights the powerful electron-accepting nature of the indandione moiety. researchgate.netrsc.org

Modifications are not limited to the 2-position. The synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones creates highly complex, rigid structures where the photophysical properties are governed by the extended π-conjugated system. tandfonline.com

Environmental Factors

Influence of Solvent Polarity

The environment surrounding the fluorophore plays a crucial role in its excited-state dynamics. The photophysical properties of this compound derivatives often exhibit strong solvatochromism, where the absorption and emission wavelengths change with the polarity of the solvent. acs.orgsci-hub.se This phenomenon is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states, typical of ICT compounds. sci-hub.se

For example, in a study of 1,3-indandione functionalized fluorene (B118485) luminophores, the compounds exhibited negative solvatochromism, where the emission color shifted from blue in nonpolar hexane (B92381) to orange-red in polar dimethyl sulfoxide, with a corresponding increase in fluorescence quantum yield. sci-hub.se In another case, the emission of imidazole-based chromophores with indan-1,3-dione acceptors was found to depend strongly on solvent polarity. rsc.org Generally, increasing solvent polarity stabilizes the more polar excited state, leading to a red shift in the emission spectrum. sci-hub.seresearchgate.net

Table 1: Photophysical Properties of Selected Indandione Derivatives in Various Solvents

Compound Solvent Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_F) (%) Reference
o-DIPF Hexane 412 470 3144 14.8 sci-hub.se
o-DIPF Toluene 420 506 4410 25.4 sci-hub.se
o-DIPF Dichloromethane 427 555 5865 40.5 sci-hub.se
o-DIPF Tetrahydrofuran (B95107) 422 545 5635 49.3 sci-hub.se
o-DIPF DMSO 430 580 6397 56.7 sci-hub.se
2g - - 627 - 14.5 chemmethod.com
2f - - 621 2190 1.0 chemmethod.com
2e - - 570 2810 1.0 chemmethod.com

Influence of pH and Protonation

The pyridine nitrogen in this compound is basic and can be protonated in acidic conditions. This protonation has a profound effect on the electronic structure and, consequently, the photophysical properties of the molecule. researchgate.net The process often leads to significant color changes, a phenomenon known as acidochromism. researchgate.net

Upon protonation, the pyridinium moiety becomes a much stronger electron-withdrawing group, which enhances the ICT character of the molecule. This typically results in a large bathochromic shift in the absorption spectrum. researchgate.net For instance, the acidification of a basic aqueous solution of 2-(3-pyridyl)-1,3-indandione with various strong acids resulted in the formation of unusual dimeric salts, indicating a strong interaction driven by protonation. acs.org In a study on coumarin-based dyes, titration with trifluoroacetic acid (TFA) caused a large shift in the absorption maximum, attributed to the protonation of nitrogen atoms and increased ICT. researchgate.net Similarly, multiaryl-substituted pyridine derivatives show reversible acidochromic behavior in the solid state, with fluorescence color changing upon exposure to acid vapors, a change attributed to the protonation of the pyridine nitrogen. researchgate.net

Influence of Temperature

Temperature can influence the photophysical properties by affecting both the solubility of the compound and the rates of non-radiative decay processes. solubilityofthings.com An increase in temperature generally enhances the solubility of organic compounds like this compound and its derivatives. solubilityofthings.com

More directly, temperature affects the vibrational and rotational energy of the molecule. Higher temperatures increase the probability of non-radiative de-excitation pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. This often leads to a decrease in the fluorescence quantum yield and lifetime as the temperature rises. ojp.gov While specific studies detailing the temperature-dependent fluorescence of this compound are limited, this general principle is a fundamental aspect of fluorescence spectroscopy. The synthesis of certain indandione derivatives is also temperature-dependent, with optimal yields achieved at specific temperatures, which can indirectly relate to the stability and behavior of the compounds in subsequent photophysical studies. tandfonline.com

Coordination Chemistry and Metal Complexation of 2 2 Pyridyl 1,3 Indandione

Ligand Design Principles for Metal Ion Complexation by Indandione Derivatives

The design of ligands based on the 1,3-indandione (B147059) framework for metal ion complexation is guided by several key principles. The core structure of 2-(2-Pyridyl)-1,3-indandione features both a nitrogen atom in the pyridyl ring and oxygen atoms in the indandione group, making it a bidentate ligand capable of forming stable chelate rings with metal ions. The presence of the electron-withdrawing 1,3-dicarbonyl groups influences the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

The pyridyl group introduces a soft donor atom (nitrogen), which shows a preference for softer metal ions, while the oxygen atoms of the indandione moiety are hard donors, favoring coordination with harder metal ions. This dual-donor nature allows for a degree of selectivity in metal ion binding. Furthermore, the steric hindrance and geometric constraints imposed by the rigid indandione backbone play a crucial role in determining the coordination geometry of the metal center.

Synthesis and Isolation of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand can be deprotonated to form an anionic species that coordinates to the metal ion. A series of non-charged complexes with divalent metal ions such as Copper(II), Cadmium(II), Zinc(II), Cobalt(II), and Nickel(II) have been successfully isolated. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the nature and yield of the resulting complex. Recrystallization from a suitable solvent, such as ethanol, is a common method for obtaining pure crystalline products.

Structural Elucidation of Coordination Compounds

Coordination Modes and Geometries of Metal-Indandione Complexes

The coordination of this compound to metal ions can result in various coordination modes and geometries. For instance, in the case of Cu(II) complexes, a distorted, flattened tetrahedral structure is often predicted. This geometry arises from the coordination of two bidentate ligands to the copper center. In contrast, complexes with other divalent metal ions like Co(II), Ni(II), and Zn(II) often exhibit an octahedral geometry. This is typically due to the coordination of two ligand molecules and two water molecules to the central metal ion, with the water molecules occupying the axial positions.

Metal IonPredicted GeometryCoordination Environment
Cu(II)Distorted, flattened tetrahedralCoordination with two this compound ligands
Co(II)OctahedralCoordination with two this compound ligands and two water molecules
Ni(II)OctahedralCoordination with two this compound ligands and two water molecules
Zn(II)OctahedralCoordination with two this compound ligands and two water molecules
Cd(II)OctahedralCoordination with two this compound ligands and two water molecules

Spectroscopic Characterization of Complexes (e.g., EPR, IR)

Spectroscopic techniques are invaluable for the characterization of metal complexes of this compound. Infrared (IR) spectroscopy provides information about the coordination of the ligand to the metal ion. The stretching frequencies of the C=O groups in the indandione moiety are particularly sensitive to coordination. Upon complexation, these frequencies typically shift to lower wavenumbers, indicating a weakening of the C=O bond due to the donation of electron density to the metal ion.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes with this compound can provide insights into the geometry of the complex and the nature of the metal-ligand bonding.

CompoundSelected IR Frequencies (cm⁻¹)
This compound (Ligand)1740 (C=O), 1708 (C=O)
Cu(II) Complex1715 (C=O), 1605 (C=O)
Co(II) Complex1710 (C=O), 1610 (C=O)
Ni(II) Complex1712 (C=O), 1608 (C=O)
Zn(II) Complex1714 (C=O), 1607 (C=O)
Cd(II) Complex1711 (C=O), 1609 (C=O)

Stability and Reactivity of Metal Complexes

The stability of metal complexes of this compound is influenced by several factors, including the nature of the metal ion, the coordination geometry, and the solvent. The formation of a five-membered chelate ring upon coordination of the bidentate ligand contributes significantly to the thermodynamic stability of the complexes. The reactivity of these complexes is an area of ongoing research, with potential applications in catalysis and materials science.

Role as Extracting Agents for Metal Ions

Derivatives of 1,3-indandione have been investigated for their potential as extracting agents for metal ions. The ability of this compound to form stable, neutral complexes with various metal ions makes it a candidate for solvent extraction processes. In such a process, the ligand, dissolved in an organic solvent, can selectively extract metal ions from an aqueous phase into the organic phase. The efficiency of extraction depends on factors such as the pH of the aqueous phase, the concentration of the ligand, and the nature of the organic solvent.

Computational Chemistry and Theoretical Investigations of 2 2 Pyridyl 1,3 Indandione

Quantum Chemical Calculations of Molecular Structures

Quantum chemical methods are employed to determine the stable three-dimensional arrangements of atoms in 2-(2-pyridyl)-1,3-indandione and to understand its conformational landscape.

Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule. pjbmb.org.pk For this compound, this process involves calculating the molecular energy at various atomic arrangements to locate the most stable conformation, defined by its bond lengths, bond angles, and dihedral angles.

Theoretical studies, often using Density Functional Theory (DFT) or Møller–Plesset (MP2) perturbation theory, are performed to model the compound's geometry. researchgate.netresearchgate.net The conformational analysis of this compound focuses on the rotation around the single bond connecting the pyridyl ring and the indandione moiety. This rotation determines the relative orientation of the two ring systems.

In related systems, such as the condensation product of this compound with p-toluidine (B81030), dynamic behavior involving internal rotation around the pivot bond is observed, which alters the hydrogen bonding sites. josai.ac.jp This suggests that different conformers of this compound itself, corresponding to different rotational positions of the pyridyl group, exist and can be studied computationally. The optimization process helps identify the most stable conformer, which is crucial for accurately predicting other molecular properties. pjbmb.org.pk

This compound can exist in several tautomeric forms due to proton migration. The primary forms considered are the β-diketone form and various enol or enaminone structures. Computational studies, particularly those using DFT (e.g., B3LYP functional with a 6-311g(2d,p) basis set), have been instrumental in determining the relative stabilities of these tautomers. researchgate.net

Research indicates that for this compound, the equilibrium is heavily shifted towards a specific tautomer, the zwitterionic enaminone form, also named 2-(2(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione. researchgate.net This form is characterized by a proton transfer from the central carbon of the indandione moiety to the nitrogen of the pyridyl ring.

β-Diketone form: The standard structure with a CH group between two carbonyls.

Enolimine form: An enol on the indandione ring with the pyridyl nitrogen unprotonated.

Ketimine form: A tautomer with an imine structure.

Enaminone form (Zwitterionic): An enolate on the indandione ring and a protonated pyridyl nitrogen. This form features an intramolecular hydrogen bond between the pyridinium (B92312) N-H and a carbonyl oxygen.

Table 1: Calculated Relative Stability of this compound Tautomers
Tautomeric FormDescriptionRelative Stability
Enaminone (Zwitterionic)Proton on pyridyl nitrogen, enolate on indandione ringMost Stable
KetimineImine structureLess Stable
EnolimineEnol on indandione ring, unprotonated pyridyl ringLess Stable
β-DiketoneStandard diketone structureRarely present

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and optical characteristics. bhu.ac.in

For this compound, which belongs to the class of donor-π-acceptor (D-π-A) systems, the indandione moiety typically acts as the electron acceptor, while the pyridyl group can function as part of the electron-donating or π-conjugated system. nih.govrsc.org

Calculations reveal that the HOMO is generally distributed over the π-system of the molecule, while the LUMO is often localized on the electron-accepting indandione part. researchgate.netnih.gov In the stable enaminone tautomer, the HOMO would likely have significant contributions from the electron-rich enolate portion of the indandione ring and the pyridinium ring. The LUMO is expected to be centered on the electron-deficient carbonyl groups and the fused benzene (B151609) ring of the indandione system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a characteristic feature of D-π-A molecules. rsc.org

Table 2: Frontier Molecular Orbital Characteristics
OrbitalEnergy LevelGeneral LocalizationRole in Electronic Transitions
HOMOHighest OccupiedElectron-donating regions (enolate, pyridinium ring)Source of electron in HOMO → LUMO transition
LUMOLowest UnoccupiedElectron-accepting regions (carbonyls, benzene ring)Destination of electron in HOMO → LUMO transition

The HOMO-LUMO energy gap can be correlated with the wavelength of the lowest energy electronic transition observed in the UV-Vis spectrum. A smaller energy gap generally corresponds to absorption at a longer wavelength. nih.gov

Prediction and Analysis of Spectroscopic Properties

Computational methods are widely used to predict and interpret spectroscopic data, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.netresearchgate.net These calculations predict the wavelengths of maximum absorption (λmax) and the oscillator strengths of the corresponding electronic transitions. researchgate.net

For this compound and related compounds, the absorption spectra are dominated by intense π → π* transitions. shu.ac.ukuzh.ch The lowest energy absorption band, which appears in the visible or near-UV region, is typically assigned to the HOMO→LUMO transition. This transition often has significant intramolecular charge transfer (ICT) character, where electron density moves from the donor part to the acceptor part of the molecule upon excitation. rsc.org

Theoretical calculations for related 2-substituted indandiones have successfully reproduced experimental UV-Vis spectra, allowing for the assignment of observed absorption bands to specific tautomers and electronic transitions. researchgate.netresearchgate.net For this compound, TD-DFT calculations on the stable enaminone tautomer would be expected to predict a strong absorption band at long wavelengths, consistent with its conjugated and zwitterionic nature.

Quantum chemical calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. By calculating the harmonic frequencies of the optimized molecular structure, specific vibrational modes, such as the stretching of carbonyl (C=O) groups, can be identified. For 1,3-indandione (B147059) derivatives, the positions of the symmetric and asymmetric C=O stretching bands are sensitive to the molecular structure and environment. researchgate.net Computational analysis helps assign these bands and understand how they are affected by tautomerism and intramolecular hydrogen bonding. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, predicting the chemical shift of the N-H proton in the stable enaminone tautomer and the carbons of the carbonyl groups would be particularly useful for structural elucidation and for confirming the predominant tautomeric form in solution. josai.ac.jpresearchgate.net

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Hyperconjugation)

Computational methods are instrumental in dissecting the complex network of intramolecular interactions within this compound. These non-covalent interactions are pivotal in determining the molecule's preferred conformation, stability, and reactivity.

Hydrogen Bonding: Theoretical and crystallographic studies confirm the presence of key intramolecular hydrogen bonds. The five-membered ring of the indandione core typically adopts a slightly bent, envelope-like conformation. researchgate.net The stability of this structure is significantly influenced by hydrogen bonding. In the case of 2-(2-pyridyl)-indandione-1,3, the crystal structure is stabilized by an N-H···O=C hydrogen bond involving a carbonyl oxygen atom. researchgate.net

Quantum chemical calculations, often employing Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d,p), are used to model these interactions. researchgate.net Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deeper insights. researchgate.netnih.gov QTAIM allows for the calculation of topological parameters at the bond critical point (BCP) of the hydrogen bond, such as electron density (ρ(BCP)) and the density of potential energy (V), which correlate with the bond's strength. researchgate.net NBO analysis helps to understand the charge delocalization and the donor-acceptor orbital interactions that constitute the hydrogen bond. nih.gov For related 1,3-indandione derivatives, enol tautomers are known to be stabilized by such intramolecular hydrogen bonds. researchgate.net

Hyperconjugation: Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In molecules like this compound, there is a delicate interplay between stabilizing hyperconjugative effects and hydrogen bonding, which can influence conformational preferences. csic.esrsc.org

Interaction TypeComputational MethodKey FindingsRelevant Compounds
Hydrogen Bonding X-ray Crystallography, DFT (B3LYP), QTAIM, NBOStabilization of the crystal structure via N-H···O=C bonds. researchgate.net Correlation of topological parameters with H-bond energy. researchgate.netThis compound, Various indandione derivatives researchgate.netresearchgate.net
Hyperconjugation NBO AnalysisInterplay with hydrogen bonding determines conformational stability. csic.esrsc.org Quantifies stabilization energy from orbital delocalization. nih.govGeneral principle applied to complex organic molecules csic.esrsc.org

Excited State Calculations and Dynamics Modeling

Understanding the behavior of this compound upon electronic excitation is key to unlocking its potential in photophysical applications. Theoretical modeling of its excited states and subsequent dynamics, such as intramolecular proton transfer, is an active area of research.

Theoretical studies on closely related molecules, like 2-acetylindan-1,3-dione, reveal that upon electronic excitation, an ultrafast excited-state intramolecular proton transfer (ESIPT) can occur. researchgate.net This process, often taking place on a sub-picosecond timescale, is a major pathway for energy dissipation. researchgate.netresearchgate.net The general mechanism involves the molecule being excited from its ground state (GS) enol form to the first excited singlet state (ES), followed by a rapid proton transfer to form a keto tautomer, which then decays back to the ground state. researchgate.netresearchgate.net

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) and correlated ab initio methods such as MP2 are employed to investigate these processes. researchgate.netmdpi.com These calculations can:

Predict the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

Map the potential energy surfaces of the ground and excited states along the proton transfer reaction coordinate. mdpi.com

Identify the structures of the ground state, excited state, and transition states involved in the photocycle. researchgate.netmdpi.com

For instance, in similar systems, calculations have shown that applying a static external electric field can alter the relative stabilities of different tautomers and shift absorption wavelengths, suggesting the possibility of creating molecular switches. mdpi.com Furthermore, some indandione derivatives are known to exhibit photoacidic behavior, undergoing deprotonation in the excited state to form an emissive anionic species. rsc.org Given the structural similarities, it is highly probable that this compound would be investigated for similar ESIPT phenomena. scispace.com

Process/PropertyComputational MethodKey Insights
Excited-State Proton Transfer (ESIPT) TD-DFT, MP2, ADC(2)Ultrafast (femtosecond) proton transfer is a primary energy dissipation channel. researchgate.net Mapping of potential energy surfaces reveals reaction pathways and barriers. researchgate.netmdpi.com
Photophysical Properties TD-DFTCalculation of absorption spectra (excitation energies) and emission properties. researchgate.net
Environmental Effects (TD)-DFT with Solvation ModelsInvestigation of solvent polarity and external electric fields on tautomeric equilibrium and excited states. mdpi.com

Prediction of Nonlinear Optical (NLO) Responses

Molecules with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and data storage. mdpi.com Theoretical calculations are a powerful tool for screening and designing molecules with large NLO responses. Indandione derivatives are recognized for their potential applications as optical materials. researchgate.net

A key indicator of NLO activity is the second hyperpolarizability (γ), which governs third-order NLO phenomena. mdpi.com Computational studies have confirmed significant NLO properties in molecules structurally analogous to this compound. For example, 2-(2-Quinolyl)-1,3-indandione, an organic dye, was found to possess fifth-order optical nonlinearity. researchgate.net

The prediction of NLO properties relies on quantum chemical calculations, typically using DFT. physchemres.org The primary calculated parameters include:

Dipole Moment (μ): Measures the asymmetry of the charge distribution.

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Relates to second-order NLO effects like second-harmonic generation.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

A crucial factor for a large NLO response is a small HOMO-LUMO energy gap (ΔE), which facilitates intramolecular charge transfer (ICT). nih.gov The design of NLO molecules often involves creating a donor-π-acceptor (D-π-A) structure to enhance ICT. In this compound, the electron-withdrawing indandione moiety can act as an acceptor, and the pyridyl group can participate in the charge transfer process. Theoretical studies on various organic compounds show a direct relationship between a small energy gap and large hyperpolarizability values. physchemres.orgacs.org Therefore, computational screening of derivatives of this compound by calculating their frontier molecular orbitals and hyperpolarizabilities is a viable strategy for discovering novel NLO materials. nih.gov

NLO PropertyComputational ParameterMethodSignificance
Linear Response Polarizability (α)DFTMeasures the molecule's response to an electric field. physchemres.org
Second-Order NLO First Hyperpolarizability (β)DFTIndicates potential for second-harmonic generation. physchemres.org
Third-Order NLO Second Hyperpolarizability (γ)DFTHigh values are sought for applications in optical switching and data storage. mdpi.com
NLO Potential HOMO-LUMO Energy Gap (ΔE)DFTA small energy gap generally correlates with a larger NLO response due to enhanced intramolecular charge transfer. nih.govacs.org

Advanced Applications in Materials Science

Organic Electronics and Semiconductor Materials

Organic electronics is a burgeoning field that utilizes carbon-based materials to create electronic devices. tie.ro These materials, including small molecules and polymers, offer advantages such as flexibility, low cost, and large-area fabrication, making them complementary to traditional inorganic electronics. tie.rochalmers.se Organic semiconductors are a critical component of these devices, and their performance is often enhanced through a process called doping, which increases their electrical conductivity. chalmers.se

Derivatives of 1,3-indandione (B147059) are recognized as valuable electron-accepting units in the design of materials for various applications in organic electronics. mdpi.com The inherent properties of the indandione scaffold make it a versatile building block for creating novel organic semiconductors. mdpi.comebsco.com Research has shown that modifying the 1,3-indandione structure can lead to materials with desirable charge transport properties. For instance, certain derivatives have demonstrated significant hole-drift mobilities, a key parameter in semiconductor performance. researchgate.net

The field of organic electronics encompasses a variety of devices, including:

Organic Light-Emitting Diodes (OLEDs): Already prevalent in the latest smartphone displays. chalmers.se

Organic Photovoltaics (OPVs): Plastic-based solar cells that offer a lightweight and flexible alternative to conventional solar panels. chalmers.se

Organic Field-Effect Transistors (OFETs): Essential components for building complex electronic circuits.

Sensors: Leveraging the sensitivity of organic materials to detect various chemical and physical stimuli. tie.ro

The development of new organic semiconductor materials, including those based on 2-(2-Pyridyl)-1,3-indandione, is crucial for advancing these technologies and realizing their full potential. chalmers.seebsco.com

Optical Sensors and Chemosensors for Specific Analytes

Optical sensors and chemosensors are devices that signal the presence of specific analytes through a change in their optical properties, such as fluorescence or color. acs.org These sensors are designed with a receptor unit that selectively binds to the target analyte and a signaling unit (fluorophore) that reports this binding event. mdpi.com

Derivatives of 1,3-indandione have been investigated for their potential in creating optical sensors for metal ions. researchgate.net The core structure can be chemically modified to create a binding site for specific metal ions. For example, this compound itself exhibits very strong fluorescence, a property that is highly desirable for sensor applications. researchgate.net

The development of these sensors often involves the following principles:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor molecule enhances its fluorescence intensity. acs.orgmdpi.com

Photoinduced Electron Transfer (PET): In the unbound state, the fluorescence of the fluorophore is quenched. Upon analyte binding, this process is inhibited, leading to a "turn-on" fluorescence response. mdpi.com

Researchers have successfully designed chemosensors for a variety of metal ions, including Zn²⁺, Cd²⁺, and Ni²⁺, by incorporating specific binding moieties into fluorescent molecules. mdpi.comresearchgate.netmdpi.com The design of these sensors requires a careful balance of selective binding and a clear optical response.

Nonlinear Optical (NLO) Devices and Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is the foundation for a range of advanced optical technologies, including optical data storage, image processing, and optical switching. nih.gov Organic molecules with large, delocalized π-electron systems often exhibit significant NLO properties. nih.gov

The 1,3-indandione scaffold is a known electron acceptor and has been incorporated into the design of chromophores for NLO applications. mdpi.com By combining this acceptor with suitable electron-donating groups, researchers can create "push-pull" molecules with large molecular hyperpolarizability, a key figure of merit for NLO activity. researchgate.netacs.org

Key research findings in this area include:

The synthesis of indandione derivatives with triphenylamine (B166846) and terthiophene as donor groups, which have been studied for their NLO response. researchgate.net

Investigations into host-guest systems where indandione-related chromophores are dispersed in a polymer matrix, with some exhibiting remarkable NLO activities. researchgate.net

Theoretical studies using Density Functional Theory (DFT) to predict and understand the NLO properties of new materials, guiding the synthesis of more efficient NLO compounds. rsc.org

The development of new organic NLO materials based on structures like this compound holds promise for the next generation of photonic and optoelectronic devices.

Fluorescent Probes for Advanced Imaging Techniques

Fluorescent probes are molecules that can be used to visualize specific components and processes within biological systems with high sensitivity and non-invasiveness. nih.gov They are indispensable tools in modern cell biology and medical diagnostics. An ideal fluorescent probe should be highly sensitive, selective for its target, and photostable. nih.gov

Derivatives of this compound, known for their strong fluorescence, are promising candidates for the development of advanced fluorescent probes. researchgate.net By incorporating specific targeting moieties, these molecules can be designed to accumulate in particular organelles or to respond to the presence of specific ions or molecules. rsc.org

The applications of such probes are diverse and include:

Intracellular Ion Imaging: Probes have been developed to detect and image biologically important ions like Zn²⁺. nih.govmdpi.com For example, some probes exhibit a "turn-on" fluorescence response upon binding to Zn²⁺, allowing for the visualization of its distribution in living cells. mdpi.com

Organelle-Specific Imaging: By attaching specific chemical groups, fluorescent probes can be directed to particular cellular compartments like mitochondria or lysosomes, enabling the study of their structure and function. rsc.org

Advanced Microscopy Techniques: Photostable and bright probes are essential for demanding imaging techniques like three-dimensional confocal microscopy and two-photon microscopy, which provide high-resolution images of cells and tissues. nih.gov

The continuous development of novel fluorescent probes based on versatile scaffolds like this compound is crucial for pushing the boundaries of biological and medical imaging.

Conclusion and Future Research Directions

Summary of Key Research Achievements and Insights

Research into 2-(2-Pyridyl)-1,3-indandione and related structures has yielded significant insights into their chemical synthesis, structural properties, and potential applications. The 1,3-indandione (B147059) core is a versatile building block, and the introduction of a pyridyl substituent at the C2 position creates a molecule with unique characteristics. nih.gov

Synthesis and Structural Elucidation: The synthesis of 2-substituted-1,3-indandiones is well-established, with primary methods including the condensation of phthalates with compounds containing an active methylene (B1212753) group. nih.govmdpi.com Specifically, 2-aryl-1,3-indandiones can be prepared through the reaction of a phthalide (B148349) with an appropriate aldehyde in the presence of a base like sodium ethoxide. nih.gov A key achievement has been the detailed structural characterization of these molecules. X-ray crystallography has been instrumental in determining the solid-state structure of this compound, revealing the precise bond lengths, angles, and supramolecular arrangement. researchgate.net Studies have confirmed that the molecule exists in the keto-hydrazone tautomeric form in the solid state. researchgate.net Furthermore, the zinc complex of this compound has been synthesized and structurally characterized, demonstrating its capacity to act as a ligand in coordination chemistry. researchgate.net

Chemical Reactivity and Applications: The chemical reactivity of the 1,3-indandione scaffold is rich, owing to its three reactive sites. sciengine.com Derivatives of this compound have been explored as precursors for compounds with significant biological potential. For instance, the nitrated analogue, 7-Nitro-2-pyridyl-1,3-indandione, serves as a key intermediate in the synthesis of potential oral anticoagulants. ajchem-b.com This highlights the role of the this compound framework as a valuable scaffold in medicinal chemistry. Beyond monomeric forms, research has also extended to its dimers. The synthesis and structural analysis of 2,2'-dipyridylindane-1,3-dione dimers have shown that modifications to the pyridine (B92270) ring can control the crystal packing, allowing for the selective formation of different solid-state architectures. researchgate.net This control over molecular packing is a significant achievement with implications for materials science and the design of crystalline solids with desired properties.

Unaddressed Research Questions and Methodological Challenges

Despite the progress, several challenges and unanswered questions remain in the chemistry of this compound and the broader indandione family.

Methodological Hurdles:

Direct C2-Functionalization: While numerous methods exist, the direct acylation and arylation of the 1,3-indandione core can be challenging. Existing protocols sometimes require harsh reaction conditions, suffer from poor yields, or are plagued by side reactions such as O-acylation, where the acyl group attaches to the enolic oxygen instead of the carbon. nih.gov The development of milder, more general, and highly regioselective synthetic methods remains a significant methodological goal.

Control of Tautomerism: 1,3-Indandione derivatives can exist in different tautomeric forms (diketo vs. enol), and the equilibrium can be influenced by the solvent, pH, and temperature. rsc.org This tautomeric ambiguity complicates characterization and can affect reactivity in unpredictable ways. A deeper understanding and control of the tautomeric preferences of this compound in different environments are needed.

Stereocontrol in Synthesis: The construction of complex spirocyclic and fused-ring systems from indandione precursors is a powerful strategy for generating molecular diversity. researchgate.net However, achieving high levels of stereoselectivity (control over the 3D arrangement of atoms) in these transformations, especially in multicomponent reactions, continues to be a formidable challenge. mdpi.com

Unanswered Scientific Questions:

Biological Activity Profile: The full spectrum of biological activities for this compound itself remains largely unexplored. While its derivatives show promise as anticoagulants, a systematic screening against a broader range of biological targets (e.g., enzymes, receptors, protein aggregates) is lacking. ajchem-b.comnih.gov

Coordination Chemistry and Material Properties: The formation of a zinc complex has been reported, but the broader coordination chemistry of this compound with a variety of metal ions is an open area of inquiry. researchgate.net The photophysical, electronic, and magnetic properties of such metal complexes are unknown and could lead to new functional materials for sensing or catalysis. researchgate.net

Supramolecular Chemistry: Research has touched upon the dimerization of related structures, but the potential for this compound to form more complex, ordered supramolecular assemblies or coordination polymers has not been thoroughly investigated. researchgate.net

Prospective Avenues for Future Investigations and Innovations in Indandione Chemistry

The existing challenges and knowledge gaps pave the way for exciting future investigations and innovations in the field.

Future Research Trajectories:

Medicinal Chemistry Exploration: A systematic investigation into the medicinal chemistry of this compound is warranted. The pyridine nitrogen provides a handle for modification (e.g., quaternization) to tune solubility and biological activity. Derivatives should be evaluated for a range of therapeutic applications common to indandiones, such as anti-inflammatory, antimicrobial, and enzyme inhibitory activities (e.g., against human neutrophil elastase). rsc.org

Advanced Materials Development: The bidentate (N,O) chelation capability of this compound makes it an attractive ligand for designing novel coordination compounds, including metal-organic frameworks (MOFs). researchgate.net Future work could focus on synthesizing such materials and characterizing their properties for potential applications in gas storage, separation, catalysis, or as luminescent sensors. nih.govresearchgate.net

Homogeneous Catalysis: Metal complexes derived from this compound could be screened for catalytic activity in various organic transformations. The well-defined coordination sphere provided by the ligand could lead to catalysts with high efficiency and selectivity, akin to Schiff base complexes used in catalysis. mdpi.com

Prospective Innovations:

Green Synthetic Protocols: A key area for innovation lies in developing more sustainable and environmentally benign synthetic routes. This could involve the use of green solvents like ionic liquids, employing electrochemical synthesis, or designing catalyst systems that operate under milder conditions with higher atom economy. nih.govacs.org

Asymmetric Catalysis: A major breakthrough would be the development of novel organocatalytic or metal-catalyzed enantioselective reactions to synthesize chiral indandione derivatives. This would provide access to new classes of molecules with potential applications in asymmetric synthesis and as chiral drugs. mdpi.com

Computational Design: The use of computational and theoretical chemistry can accelerate discovery. ajchem-b.com In silico screening could predict the biological activities and material properties of novel, yet-to-be-synthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation.

Bioconjugation and Targeted Delivery: For therapeutic applications, future innovations could involve conjugating the this compound scaffold to biomolecules or nanoparticles. researchgate.net This strategy could enable targeted delivery to specific cells or tissues, enhancing efficacy and reducing potential side effects.

Q & A

Basic Research Questions

Q. How is the purity of 2-(2-Pyridyl)-1,3-indandione validated, and what methods detect subsidiary impurities?

  • Methodological Answer : Purity is assessed via reversed-phase HPLC using 0.05 M ammonium acetate (Solvent A) and acetonitrile (Solvent B) with a gradient elution. Subsidiary impurities like 2-(2-quinolyl)-1,3-indandione and 2-[2-(6-methylquinolyl)]-1,3-indandione are quantified to ≤4 mg/kg. Samples are dissolved in hot water, extracted with chloroform, and reconstituted in acetonitrile for analysis .

Q. What are the standard protocols for evaluating genotoxicity in rodent models for this compound?

  • Methodological Answer : The OECD 474 guideline is followed, administering the compound orally (e.g., 2000, 666, 222 mg/kg in corn oil) to mice. Bone marrow erythrocytes are analyzed for micronuclei frequency in polychromatic (PCE) and normochromatic (NCE) cells. Negative controls and clastogenic positive controls (e.g., mitomycin C) validate assay sensitivity .

Q. What structural modifications of 1,3-indandione are reported, and how do they influence reactivity?

  • Methodological Answer : Substituents at the C2 position (e.g., acyl, aryl, or heteroaryl groups) modulate electronic properties. For example, electron-withdrawing groups (e.g., bromine) enhance electrophilicity, while electron-donating groups (e.g., methyl) stabilize intermediates. These modifications are critical for applications in anticoagulants or dyes .

Advanced Research Questions

Q. How can researchers design a study to resolve contradictions in clastogenicity data for structurally related indandiones?

  • Methodological Answer : Negative results (e.g., no micronuclei induction in Solvent Yellow 33 ) may reflect compound-specific pharmacokinetics or metabolic inertness. To resolve contradictions:

  • Compare metabolic activation pathways using S9 liver fractions.
  • Test derivatives (e.g., Chlorophacinone, a rodenticide ) under identical OECD 474 conditions.
  • Analyze structure-activity relationships (SAR) to identify clastogenic motifs (e.g., halogenation).

Q. What strategies optimize the synthesis of C2-acylated 1,3-indandione derivatives?

  • Methodological Answer : Use DMAP/EDCI as coupling agents in polar aprotic solvents (e.g., DMF). Adjust reaction temperature (20–50°C) and stoichiometry (1:1.2 indandione:acylating agent) to balance yield (32–96%) and selectivity. Monitor by TLC and purify via column chromatography. This method tolerates electron-rich and electron-poor acyl groups .

Q. How do electrochemical methods expand the synthetic utility of 1,3-indandione derivatives?

  • Methodological Answer : Electrosynthesis enables C–H functionalization under mild conditions. For example, 2-aryl derivatives are synthesized via oxidative coupling of indandione with arylboronic acids. Parameters include:

  • Potentiostatic control (e.g., +1.2 V vs. Ag/AgCl).
  • Use of tetrabutylammonium hexafluorophosphate as a supporting electrolyte.
  • Post-reduction workup to isolate products .

Q. What analytical challenges arise in detecting trace impurities in industrial-grade this compound?

  • Methodological Answer : Challenges include:

  • Co-elution of structurally similar impurities (e.g., methylquinoline isomers).
  • Low detection limits for sulfonic acid derivatives (≤0.5%).
    Solutions: Use UPLC-MS/MS with a C18 column and multiple reaction monitoring (MRM) for targeted quantification. Validate methods via spike-and-recovery assays .

Q. How are 1,3-indandione derivatives applied in epigenetic research, such as 5-formylcytosine (5fC) detection?

  • Methodological Answer : 2-(Aryl)-1,3-indandiones react with 5fC via aldehyde-specific condensation, forming fluorescent adducts. Key steps:

  • Treat DNA with 2-(4-bromophenyl)-1,3-indandione (10 mM, pH 5.0, 37°C, 24 h).
  • Use PAGE or sequencing to map 5fC at single-base resolution.
  • Compare with malononitrile-based probes for improved kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.